molecular formula C19H12O5 B5564875 (9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE

(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE

Cat. No.: B5564875
M. Wt: 320.3 g/mol
InChI Key: PDEZNVDLRCZOMJ-ZROIWOOFSA-N
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Description

(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a furochromene core, which is a fused ring system combining furan and chromene, and a hydroxyl-substituted phenylmethylidene group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its potential anticancer effects could involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE stands out due to its unique furochromene core and the presence of a hydroxyl-substituted phenylmethylidene group

Properties

IUPAC Name

(9Z)-9-[(4-hydroxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5/c1-10-8-16(21)24-18-13(10)6-7-15-17(18)14(19(22)23-15)9-11-2-4-12(20)5-3-11/h2-9,20H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEZNVDLRCZOMJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=CC=C(C=C4)O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=CC=C(C=C4)O)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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